Anthrasesamone C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Anthrasesamone C is a natural product found in Sesamum indicum with data available.

Wissenschaftliche Forschungsanwendungen

Biological Activities

1. Antimicrobial Properties

Anthrasesamone C exhibits significant antimicrobial activity, making it a candidate for developing natural preservatives and antimicrobial agents. Research has shown that anthraquinones, including this compound, can inhibit the growth of various bacteria and fungi. For instance, studies highlighted the ability of anthraquinones to disrupt microbial cell membranes, leading to cell death and demonstrating their potential in food preservation and pharmaceuticals .

2. Antioxidant Activity

The antioxidant properties of this compound contribute to its potential in preventing oxidative stress-related diseases. It has been shown to scavenge free radicals effectively, which can mitigate cellular damage associated with chronic diseases such as cancer and cardiovascular disorders. The antioxidant capacity of extracts containing this compound was measured using various assays, including the Oxygen Radical Absorbance Capacity (ORAC) method .

3. Anticancer Potential

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells, suggesting its role as a potential therapeutic agent in cancer treatment. The mechanisms underlying its anticancer effects may involve apoptosis induction and cell cycle arrest in cancerous cells .

Industrial Applications

1. Natural Dyes

this compound is part of a broader class of anthraquinones that are utilized as natural dyes in textiles and cosmetics. Its vibrant color properties make it an attractive alternative to synthetic dyes, which often pose environmental hazards. The use of natural dyes aligns with current trends towards sustainable and eco-friendly practices in various industries .

2. Agricultural Applications

Due to its antimicrobial properties, this compound can be explored as a natural pesticide or fungicide in agriculture. Its efficacy against plant pathogens could help reduce reliance on synthetic chemicals, promoting sustainable agricultural practices .

Case Studies

Analyse Chemischer Reaktionen

Abiotic Chlorination Mechanism

Incubation of precursor (1) in chloride-containing methanol yields anthrasesamone C through:

-

Epoxide ring opening : Chloride ions attack the electrophilic carbon of the epoxide group.

-

Chlorine incorporation : Formation of a chlorohydrin intermediate, followed by elimination to generate the final chlorinated anthraquinone .

Key Observations :

-

Competing product: Anthrasesamone D (6), formed via alternative regioselectivity during chlorination .

Table 2: Effect of Chloride Concentration on this compound Yield

| [Cl⁻] (mM) | This compound Yield (mg/g dry weight) |

|---|---|

| 0 | Not detected |

| 50 | 1.2 ± 0.3 |

| 100 | 3.8 ± 0.5 |

| 150 | 3.1 ± 0.4 |

Reaction Conditions and Byproducts

-

Solvent : Methanol enhances precursor solubility and chloride ion activity .

-

Temperature : Reactions conducted at 25°C under dark conditions to avoid photodegradation .

-

Byproducts : Anthrasesamone D (6) and trace amounts of dechlorinated anthrasesamone B (4) .

Biosynthetic Context

While this compound forms abiotically, its core structure derives from:

-

1,4-Dihydroxy-2-naphthoate (DHNA) : Produced via the OSB pathway in plastids .

-

Geranyl diphosphate (GPP) : Supplied by the MEP pathway for side-chain assembly .

Proposed Reaction Pathway

-

Precursor activation : 2,3-Epoxyanthrasesamone B (1) reacts with Cl⁻ in methanol.

-

Chlorohydrin formation : Epoxide ring opens, yielding a transient intermediate.

-

Elimination : Loss of water generates the chlorinated anthraquinone (this compound) .

Mechanical Insight :

The reaction’s regioselectivity is influenced by steric effects from the 4-methylpent-3-enyl side chain, directing chloride attack to the less hindered epoxide carbon .

Eigenschaften

Molekularformel |

C20H17ClO4 |

|---|---|

Molekulargewicht |

356.8 g/mol |

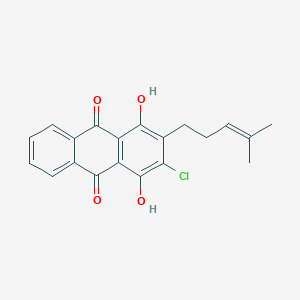

IUPAC-Name |

2-chloro-1,4-dihydroxy-3-(4-methylpent-3-enyl)anthracene-9,10-dione |

InChI |

InChI=1S/C20H17ClO4/c1-10(2)6-5-9-13-16(21)20(25)15-14(19(13)24)17(22)11-7-3-4-8-12(11)18(15)23/h3-4,6-8,24-25H,5,9H2,1-2H3 |

InChI-Schlüssel |

OMNIOLUJTUKRAH-UHFFFAOYSA-N |

SMILES |

CC(=CCCC1=C(C2=C(C(=C1Cl)O)C(=O)C3=CC=CC=C3C2=O)O)C |

Kanonische SMILES |

CC(=CCCC1=C(C2=C(C(=C1Cl)O)C(=O)C3=CC=CC=C3C2=O)O)C |

Synonyme |

anthrasesamone C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.